An In-depth Technical Guide to the Crystal Structure of Zinc Phosphate Tetrahydrate
An In-depth Technical Guide to the Crystal Structure of Zinc Phosphate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of zinc phosphate (B84403) tetrahydrate, a compound of interest in various scientific and industrial fields, including as a dental cement and a coating for corrosion resistance. Due to the prevalence of detailed crystallographic data for its hydrated forms, this document will focus on the two primary polymorphs: hopeite and parahopeite, which share the chemical formula Zn₃(PO₄)₂·4H₂O. While the term "zinc dihydrogen phosphate" (Zn(H₂PO₄)₂) is sometimes used interchangeably in a broader context, the well-characterized crystalline materials are typically the hydrated neutral zinc phosphates.
Crystal Structure Analysis: Hopeite and Parahopeite
Hopeite and parahopeite are dimorphs, meaning they have the same chemical formula but different crystal structures. Hopeite crystallizes in the orthorhombic system, while parahopeite has a triclinic structure.[1][2] This structural difference leads to variations in their physical properties.
The fundamental building blocks of both structures are ZnO₄ tetrahedra, ZnO₂(H₂O)₄ octahedra, and PO₄ tetrahedra.[3][4] In both polymorphs, zinc ions exist in two distinct coordination environments: tetrahedral and octahedral.[5][6] The arrangement of these polyhedra and the hydrogen bonding network involving the water molecules define the overall crystal structure.
The structure of hopeite is based on layers of [Zn(PO₄)]⁻ parallel to the (010) plane, which are interconnected by interstitial [Zn(H₂O)₄]²⁺ octahedra.[5] Within these layers, ZnO₄ tetrahedra share corners to form chains.[5] Parahopeite also features a layered structure composed of ZnO₄ and PO₄ tetrahedra, linked into a three-dimensional framework by ZnO₆ octahedra.[5] A key distinction between the two is that in hopeite, three of the four oxygen atoms of a phosphate tetrahedron are bonded to the four-coordinated zinc, whereas in parahopeite, all four are.[4][6]
Crystallographic Data
The crystallographic data for hopeite and parahopeite are summarized in the tables below for easy comparison.
Table 1: Crystallographic Data for Hopeite (Zn₃(PO₄)₂·4H₂O)
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pnma | [3][7] |
| a (Å) | 10.597(3) - 10.629 | [3][8] |
| b (Å) | 18.318(8) - 18.333 | [3][8] |
| c (Å) | 5.031(1) - 5.040 | [3][8] |
| α (°) | 90 | [9] |
| β (°) | 90 | [9] |
| γ (°) | 90 | [9] |
| Unit Cell Volume (ų) | 976.6 | [7] |
| Z (formula units/cell) | 4 | [3] |
| Density (calculated) (g/cm³) | 3.08 - 3.116 | [3][7] |
Table 2: Crystallographic Data for Parahopeite (Zn₃(PO₄)₂·4H₂O)
| Parameter | Value | Reference |
| Crystal System | Triclinic | [1][2] |
| Space Group | P1 | [2] |
| a (Å) | 5.76 | [2] |
| b (Å) | 7.54 | [2] |
| c (Å) | 5.27 | [2] |
| α (°) | 93.44 | [2] |
| β (°) | 91.2 | [2] |
| γ (°) | 91.4 | [2] |
| Unit Cell Volume (ų) | 228.34 | [2] |
| Z (formula units/cell) | 1 | |
| Density (measured) (g/cm³) | 3.31 | [2] |
Experimental Protocols
The synthesis of crystalline zinc phosphate can be achieved through various methods, each influencing the resulting crystal size, morphology, and purity. Below are detailed methodologies for common synthesis and analysis techniques.
Synthesis of Hopeite Crystals
This method involves the direct reaction of soluble zinc and phosphate salts in an aqueous solution.
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Preparation of Reactant Solutions:
-
Prepare an aqueous solution of a zinc salt, such as zinc chloride (ZnCl₂) or zinc nitrate (B79036) (Zn(NO₃)₂). For example, dissolve 7.06 g (0.05 mol) of zinc chloride in 25 ml of distilled water.[10]
-
Prepare a separate aqueous solution of a phosphate salt, such as potassium dihydrogen phosphate (KH₂PO₄) or diammonium phosphate ((NH₄)₂HPO₄). For instance, dissolve 3.53 g (0.026 mol) of potassium dihydrogen phosphate in 25 ml of distilled water.[10]
-
-
Precipitation:
-
pH Adjustment and Aging:
-
Adjust the pH of the reaction mixture to approximately 3.0 using an ammonia (B1221849) solution to promote the formation of a dense precipitate.[10]
-
Allow the reaction to proceed for a set duration, for example, 60 minutes, with continuous stirring.[10]
-
-
Isolation and Purification:
-
Filter the suspension to collect the precipitate.
-
Wash the collected solid with distilled water to remove any unreacted salts, followed by a final wash with acetone (B3395972) to aid in drying.[11]
-
-
Drying:
-
Dry the purified product in an oven at a controlled temperature, for instance, 110°C for 12 hours, to obtain the final crystalline hopeite powder.[11]
-
This technique allows for the growth of larger, higher-quality single crystals by slowing down the reaction rate.
-
Gel Preparation:
-
Prepare a silica (B1680970) gel by mixing sodium metasilicate (B1246114) solution with an acidic solution (e.g., orthophosphoric acid) to achieve a desired pH.
-
Fill test tubes with the gel solution and allow it to set for a few days.[12]
-
-
Reactant Diffusion:
-
Once the gel has set, carefully pour a solution of a zinc salt (e.g., zinc sulfate) on top of the gel.[12]
-
The zinc ions will slowly diffuse into the gel.
-
-
Crystal Growth:
-
As the zinc ions diffuse and react with the phosphate ions within the gel matrix, single crystals of hopeite will begin to grow over a period of several days to weeks.[12]
-
-
Harvesting:
-
Carefully extract the grown crystals from the gel.
-
This method utilizes elevated temperatures and pressures to facilitate crystal growth.
-
Reactant Mixture:
-
Heating:
-
Cooling and Isolation:
-
Allow the autoclave to cool down to room temperature slowly.
-
Filter the contents to collect the crystalline product, wash it with deionized water, and dry it under ambient conditions.[13]
-
Crystal Structure Determination
This is the definitive method for determining the precise atomic arrangement within a crystal.
-
Crystal Selection and Mounting:
-
Select a suitable single crystal of appropriate size and quality under a microscope.
-
Mount the crystal on a goniometer head.
-
-
Data Collection:
-
Place the mounted crystal on a diffractometer equipped with an X-ray source (e.g., Mo-Kα or Cu-Kα radiation).[3]
-
Rotate the crystal and collect diffraction data at various orientations.
-
-
Structure Solution and Refinement:
-
Process the collected data to determine the unit cell parameters and space group.
-
Solve the crystal structure using methods such as the Patterson or direct methods to locate the positions of the atoms.[3]
-
Refine the atomic positions and thermal parameters using least-squares methods to obtain the final, accurate crystal structure.[3]
-
PXRD is used to identify the crystalline phases present in a bulk sample and to determine lattice parameters.
-
Sample Preparation:
-
Grind the crystalline material into a fine, homogeneous powder.
-
Mount the powder on a sample holder.
-
-
Data Collection:
-
Place the sample in a powder diffractometer.
-
Scan the sample over a range of 2θ angles (e.g., 5-70°) using a monochromatic X-ray source.[11]
-
-
Data Analysis:
-
Identify the crystalline phases by comparing the experimental diffraction pattern to databases such as the JCPDS (now ICDD).
-
Perform Rietveld refinement on the pattern to determine the lattice parameters and other structural details.[8]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural determination of zinc phosphate crystals.
Caption: A flowchart illustrating the typical experimental workflow for the synthesis and crystallographic analysis of zinc phosphate.
Conclusion
The crystal structures of hopeite and parahopeite, the two primary polymorphs of zinc phosphate tetrahydrate, have been well-established through single-crystal and powder X-ray diffraction techniques. Their distinct orthorhombic and triclinic symmetries, respectively, arise from different arrangements of their constituent zinc-oxygen and phosphorus-oxygen polyhedra. The ability to synthesize these crystalline materials through various methods, including precipitation, gel growth, and hydrothermal techniques, allows for the control of their physical properties, which is crucial for their diverse applications. This guide provides the foundational crystallographic data and experimental methodologies to aid researchers and professionals in the further study and utilization of these materials.
References
- 1. Hopeite - Wikipedia [en.wikipedia.org]
- 2. mindat.org [mindat.org]
- 3. minsocam.org [minsocam.org]
- 4. The crystal structure of parahopeite | Mineralogical magazine and journal of the Mineralogical Society | Cambridge Core [cambridge.org]
- 5. mdpi.com [mdpi.com]
- 6. rruff.net [rruff.net]
- 7. mindat.org [mindat.org]
- 8. Bot Verification [ajouronline.com]
- 9. researchgate.net [researchgate.net]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
